molecular formula C20H15FO5S B11080908 Benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoate

Benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoate

Cat. No.: B11080908
M. Wt: 386.4 g/mol
InChI Key: YTZFJAYOQJBOQM-UHFFFAOYSA-N
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Description

Benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoate is an organic compound that features a benzyl ester linked to a benzoate group, which is further substituted with a 4-fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoate typically involves the esterification of 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane. The reaction conditions are typically mild, with the reaction proceeding at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under basic conditions.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoic acid derivatives.

    Oxidation: Formation of 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoic acid.

    Reduction: Formation of benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzyl alcohol.

Scientific Research Applications

Benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. Additionally, the fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and can enhance the compound’s stability and reactivity. This makes it particularly valuable in applications where stability and specific reactivity are crucial, such as in pharmaceuticals and advanced materials .

Properties

Molecular Formula

C20H15FO5S

Molecular Weight

386.4 g/mol

IUPAC Name

benzyl 4-(4-fluorophenyl)sulfonyloxybenzoate

InChI

InChI=1S/C20H15FO5S/c21-17-8-12-19(13-9-17)27(23,24)26-18-10-6-16(7-11-18)20(22)25-14-15-4-2-1-3-5-15/h1-13H,14H2

InChI Key

YTZFJAYOQJBOQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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